molecular formula C24H21NO4 B008686 Fmoc-DL-Phe-OH CAS No. 100750-05-8

Fmoc-DL-Phe-OH

Cat. No. B008686
M. Wt: 387.4 g/mol
InChI Key: SJVFAHZPLIXNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Fmoc-DL-Phe-OH” is a molecule that contains a total of 50 atoms, including 21 Hydrogen atoms, 24 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . Its chemical formula is C24H21NO4 .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . A mild method for effectively removing the fluorenylmethoxycarbonyl (Fmoc) group using sodium azide was developed .


Molecular Structure Analysis

The molecular weight of “Fmoc-DL-Phe-OH” is 387.43 . It contains a total of 53 bonds, including 32 non-Hydrogen bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), and 1 (thio-) carbamate .


Chemical Reactions Analysis

The Fmoc group is a base-labile protecting group used in organic synthesis . It is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

“Fmoc-DL-Phe-OH” has a density of 1.3±0.1 g/cm3, a boiling point of 620.1±50.0 °C at 760 mmHg, and a flash point of 328.8±30.1 °C . It has 5 Hydrogen bond acceptors, 2 Hydrogen bond donors, 7 freely rotating bonds, and a polar surface area of 76 Å2 .

Scientific Research Applications

Hydrogel Formation and Self-Assembly

Fmoc-DL-Phe-OH (Fluorenylmethoxycarbonyl-protected phenylalanine) is extensively researched for its ability to form hydrogels through self-assembly. It's been demonstrated that Fmoc-Phe derivatives self-assemble into hydrogel fibril networks in various conditions. These hydrogels show potential in biomedical applications due to their viscoelastic properties and biocompatibility (Ryan et al., 2011).

Nanomaterial Incorporation

Fmoc-DL-Phe-OH-based hydrogels have been used to incorporate and disperse functionalized single-walled carbon nanotubes (f-SWCNT), forming hybrid hydrogels. This method allows for the creation of nanomaterials with enhanced thermal stability and electrical conductivity (Roy & Banerjee, 2012).

Silver Nanocluster Formation

In the field of nanotechnology, Fmoc-DL-Phe-OH hydrogels have been utilized to prepare and stabilize fluorescent silver nanoclusters. These clusters exhibit interesting fluorescent properties, making them relevant for various applications in nanotechnology and materials science (Roy & Banerjee, 2011).

Nanotube Formation

Studies have shown that Fmoc-DL-Phe-OH derivatives can self-assemble into unique nanotube structures, expanding the potential applications in nanotechnology and materials science. These structures are formed based on the molecular interactions influenced by the specific modifications of the Fmoc-Phe molecules (Rajbhandary et al., 2017).

Safety And Hazards

When handling “Fmoc-DL-Phe-OH”, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

Future Directions

“Fmoc-DL-Phe-OH” and its derivatives have potential applications in various fields, including drug delivery and diagnostic tools for imaging . The development of new methods for the synthesis and deprotection of “Fmoc-DL-Phe-OH” could further expand its applications in the future .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVFAHZPLIXNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275949
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-DL-Phe-OH

CAS RN

35661-40-6, 100750-05-8
Record name N-((9H-Fluoren-9-ylmethoxy)carbonyl)-3-phenyl-L-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035661406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC334293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-DL-Phe-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-DL-Phe-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-DL-Phe-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-DL-Phe-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-DL-Phe-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-DL-Phe-OH

Citations

For This Compound
6
Citations
H Brückner, B Sorsche, A Esna-Ashari… - Amino Acids: Chemistry …, 1990 - Springer
… that independent from the structures of the N-acyl groups baseline resolution, or almost baseline resolution, of the derivatives is achieved, with the exception of Fmoc-DL-Phe-OH and …
Number of citations: 2 link.springer.com
M Kempe - Analytical chemistry, 1996 - ACS Publications
Antibody-mimicking synthetic polymers, selective for various optically active amino acid derivatives and peptides, were prepared by noncovalent molecular imprinting. A novel approach…
Number of citations: 338 pubs.acs.org
H Brücknera, B Sorsche, A Esna-Asharia… - … Biology and Medicine, 2012 - books.google.com
… that independent from the structures of the N-acyl groups baseline resolution, or almost baseline resolution, of the derivatives is achieved, with the exception of Fmoc-DL-Phe-OH and …
Number of citations: 0 books.google.com
B Kolesinska, K Kasperowicz‐Frankowska… - Helvetica Chimica …, 2012 - Wiley Online Library
… peptide chain was elongated with Fmoc-dl-Phe-OH (119 mg, … peptide chain was elongated with Fmoc-dl-Phe-OH (133 mg, … peptide chain was elongated with Fmoc-dl-Phe-OH (149 mg, …
Number of citations: 6 onlinelibrary.wiley.com
M Wachsmann, H Brückner - Chromatographia, 1998 - Springer
Chiral stationary phases (CSPs) were synthesized by reaction of aminopropylsilica (APS) with chiral monochloro-s-triazines (MCTs). MCTs were obtained by reaction of 2,4,6-trichloro-s-…
Number of citations: 30 link.springer.com
CM Vera - 2018 - search.proquest.com
The need for speed in chromatography has long been a topic of interest and has resulted in a number of technological advancements in recent years, particularly with the development …
Number of citations: 3 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.